molecular formula C6H5F2N B13041159 3,5-Difluoro-2-methylpyridine

3,5-Difluoro-2-methylpyridine

Cat. No.: B13041159
M. Wt: 129.11 g/mol
InChI Key: GFWWQGUAHZKPML-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylpyridine is a fluorinated pyridine derivative Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-aminopyridine followed by a Sandmeyer reaction to introduce fluorine atoms . Another approach involves the use of fluorinating agents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide, with controlled reaction temperatures .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of efficient fluorinating reagents and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness

3,5-Difluoro-2-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-difluoro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWWQGUAHZKPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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